molecular formula C8H13F3N2O B12842159 (+)-N-(4,4-Dimethyl-3-Pyrrolidinyl)-2,2,2-Trifluoro-Acetamide

(+)-N-(4,4-Dimethyl-3-Pyrrolidinyl)-2,2,2-Trifluoro-Acetamide

Cat. No.: B12842159
M. Wt: 210.20 g/mol
InChI Key: LZTJSJKRAVATFJ-UHFFFAOYSA-N
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Description

(+)-N-(4,4-Dimethyl-3-Pyrrolidinyl)-2,2,2-Trifluoro-Acetamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-N-(4,4-Dimethyl-3-Pyrrolidinyl)-2,2,2-Trifluoro-Acetamide typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoroacetamide group. One common method involves the reaction of 4,4-dimethylpyrrolidine with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors where the reagents are introduced and reacted under high pressure and temperature conditions. Catalysts such as cobalt and nickel oxides supported on alumina are often used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

(+)-N-(4,4-Dimethyl-3-Pyrrolidinyl)-2,2,2-Trifluoro-Acetamide can undergo various chemical reactions including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom of the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an alcohol, while reduction typically results in the formation of a secondary amine.

Scientific Research Applications

(+)-N-(4,4-Dimethyl-3-Pyrrolidinyl)-2,2,2-Trifluoro-Acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antibacterial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (+)-N-(4,4-Dimethyl-3-Pyrrolidinyl)-2,2,2-Trifluoro-Acetamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The trifluoroacetamide group may enhance the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog without the trifluoroacetamide group.

    Pyrrole: An aromatic analog with different electronic properties.

    Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness

(+)-N-(4,4-Dimethyl-3-Pyrrolidinyl)-2,2,2-Trifluoro-Acetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and reactivity, making it a valuable tool in various applications .

Properties

Molecular Formula

C8H13F3N2O

Molecular Weight

210.20 g/mol

IUPAC Name

N-(4,4-dimethylpyrrolidin-3-yl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C8H13F3N2O/c1-7(2)4-12-3-5(7)13-6(14)8(9,10)11/h5,12H,3-4H2,1-2H3,(H,13,14)

InChI Key

LZTJSJKRAVATFJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC1NC(=O)C(F)(F)F)C

Origin of Product

United States

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